molecular formula C32H40N2O9 B2958419 Fmoc-Glu(AspG1)-OH CAS No. 1346759-33-8

Fmoc-Glu(AspG1)-OH

Cat. No.: B2958419
CAS No.: 1346759-33-8
M. Wt: 596.677
InChI Key: JOGWIYVIYJRCBP-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Glu(AspG1)-OH is a modified amino acid derivative used in solid-phase peptide synthesis (SPPS). Based on analogous compounds in the literature, Fmoc-Glu derivatives typically feature a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a functionalized γ-carboxyl group (e.g., tert-butyl ester, methyl ester, or fluorescent tags like Edans) .

This compound is critical in peptide synthesis for introducing glutamic acid residues with tailored solubility, stability, or reactivity. Its applications span biomedical research, materials science (e.g., self-assembling peptides), and drug development .

Properties

IUPAC Name

(2S)-5-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O9/c1-31(2,3)42-27(36)17-25(29(39)43-32(4,5)6)33-26(35)16-15-24(28(37)38)34-30(40)41-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-25H,15-18H2,1-6H3,(H,33,35)(H,34,40)(H,37,38)/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGWIYVIYJRCBP-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(AspG1)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support. The Fmoc group is then removed using a base such as piperidine, and the next amino acid is coupled using an activating reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine). This cycle of deprotection and coupling is repeated until the desired peptide sequence is obtained .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. These machines can handle multiple reactions simultaneously and are equipped with advanced purification systems to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Glu(AspG1)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry: Fmoc-Glu(AspG1)-OH is used in the synthesis of complex peptides and proteins. Its self-assembly properties make it a valuable building block for creating functional materials .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine: In medicine, this compound is used in drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of biomaterials and nanomaterials. Its self-assembly properties are exploited to create materials with specific properties .

Mechanism of Action

The mechanism of action of Fmoc-Glu(AspG1)-OH involves its ability to self-assemble into nanostructures. This self-assembly is driven by hydrophobic interactions and π-π stacking interactions between the Fmoc groups. These interactions result in the formation of stable nanostructures that can encapsulate and release therapeutic agents in a controlled manner .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares Fmoc-Glu(AspG1)-OH with structurally related Fmoc-glutamic acid derivatives:

Compound CAS Number Molecular Weight Protecting Group (γ-Carboxyl) Key Applications
Fmoc-Glu(OtBu)-OH 71989-18-9 425.47 g/mol tert-butyl ester Peptide synthesis, self-assembly
Fmoc-Glu(OMe)-OH 145038-50-2 383.4 g/mol methyl ester Lab-scale synthesis, biochemical studies
Fmoc-Glu(Edans)-OH 193475-66-0 617.7 g/mol Edans fluorophore Fluorescent peptide probes
Fmoc-Glu(OFm)-OH Not provided ~500 g/mol* Fm-protected ester Specialty peptide engineering
Fmoc-Glu-OH (unprotected) 121343-82-6 353.36 g/mol Free carboxyl Rarely used (poor solubility)

*Estimated based on structural similarity. Data compiled from .

Physicochemical and Functional Differences

  • Solubility: Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OMe)-OH exhibit moderate solubility in polar solvents like DMF and DCM, critical for SPPS . Fmoc-Glu(Edans)-OH requires DMSO for dissolution due to its bulky fluorophore .
  • Aggregation Behavior :

    • Fmoc-Glu(OtBu)-OH forms sphere-like structures at room temperature but transitions to broomstick-like morphologies at 70°C, demonstrating thermoresponsive self-assembly .
    • Fmoc-Asp(OtBu)-OH, a structural analogue with a shorter side chain, forms irregular rectangular rods under all conditions, highlighting the role of side-chain length in aggregation .
    • Fmoc-Lys(Boc)-OH forms spheres regardless of temperature, emphasizing charge and steric effects .

Materials Science

  • In contrast, Fmoc-Asp(OtBu)-OH’s rigid rod-like structures are explored for hydrogel scaffolds .

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